Ethyl 2-[(4-chlorophenyl)carbamoylamino]oxypropanoate
Description
Properties
CAS No. |
13839-38-8 |
|---|---|
Molecular Formula |
C12H15ClN2O4 |
Molecular Weight |
286.71 g/mol |
IUPAC Name |
ethyl 2-[(4-chlorophenyl)carbamoylamino]oxypropanoate |
InChI |
InChI=1S/C12H15ClN2O4/c1-3-18-11(16)8(2)19-15-12(17)14-10-6-4-9(13)5-7-10/h4-8H,3H2,1-2H3,(H2,14,15,17) |
InChI Key |
WOABXSRQPNPOBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)ONC(=O)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of Ethyl 2-Chloropropionate Intermediate
A key precursor in the synthesis is ethyl 2-chloropropionate, which can be prepared via alcoholysis of 2-chloropropionyl chloride with ethanol under anhydrous conditions:
| Step | Reagents & Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 2-chloropropionyl chloride + ethanol (1:1 to 1:3 molar ratio) | Alcoholysis at 10–20°C for 20–60 minutes under nitrogen | High purity ethyl 2-chloropropionate obtained |
| 2 | Dropwise addition of ethanol to acid chloride at controlled temperature | Maintains reaction control and minimizes side reactions | Ethanol concentration: 99% |
| 3 | Post-reaction heating to 75°C to remove HCl | Drives off gaseous HCl to drive reaction completeness | Followed by vacuum distillation |
This method is described in patent CN107540542A and is noted for its simplicity and efficiency under mild conditions.
Carbamoylation and Formation of Carbamoylaminooxy Group
The carbamoylaminooxy functionality is introduced by reacting the ethyl 2-chloropropionate intermediate with 4-chlorophenyl carbamoyl derivatives or amines. While direct literature on this exact compound is limited, analogous carbamoylaminooxy compounds have been synthesized via:
- Condensation of ethyl 2-haloalkanoates with 4-chlorophenylurea or carbamoyl chloride derivatives under basic or neutral conditions.
- Use of nucleophilic substitution where the carbamoylamino group acts as the nucleophile displacing the halogen on the propanoate intermediate.
The reaction conditions typically involve:
- Solvents such as ethanol, tetrahydrofuran (THF), or dichloromethane.
- Temperature control between 0°C to room temperature to prevent decomposition.
- Use of bases like sodium ethoxide or triethylamine to facilitate nucleophilic attack.
Representative Synthetic Protocol (Inferred from Related Compounds)
Based on analogous syntheses of ethyl 2-substituted carbamoylaminooxypropanoates, a plausible preparation method is:
| Step | Procedure | Conditions | Outcome |
|---|---|---|---|
| 1 | Prepare ethyl 2-chloropropionate via alcoholysis of 2-chloropropionyl chloride | 10°C, 50–60 min, ethanol (99%) | Intermediate isolated with high purity |
| 2 | React intermediate with 4-chlorophenyl carbamoyl amine or carbamoyl chloride | Stirring at 0–25°C, solvent: ethanol or THF | Formation of carbamoylaminooxy linkage |
| 3 | Purify product by acid-base extraction and recrystallization | pH adjustment to neutral, cooling to 0°C | Product with >99% purity by HPLC |
This approach parallels the synthesis of similar compounds such as ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, where stepwise reactions and acid-base treatments yield high purity products.
Analytical Data and Purification
- The final product is typically characterized by ^1H NMR, mass spectrometry, and HPLC purity analysis.
- Purification often involves acid-base treatment to remove impurities, followed by crystallization at low temperatures (-5 to 0°C).
- HPLC purity can reach 99.5%, indicating the effectiveness of the purification process.
Data Tables Summarizing Key Preparation Parameters
Chemical Reactions Analysis
Hydrolysis Reactions
Ethyl 2-[(4-chlorophenyl)carbamoylamino]oxypropanoate undergoes hydrolysis under both acidic and basic conditions:
-
Acidic Hydrolysis :
Cleavage of the ester group occurs in the presence of strong acids (e.g., HCl or H₂SO₄), yielding 2-[(4-chlorophenyl)carbamoylamino]oxypropanoic acid and ethanol . -
Basic Hydrolysis :
Saponification with aqueous NaOH or KOH produces the corresponding carboxylate salt .
| Condition | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic | HCl (1M) | 2-[(4-Chlorophenyl)carbamoylamino]oxypropanoic acid | 85% | |
| Basic | NaOH (0.5M) | Sodium 2-[(4-chlorophenyl)carbamoylamino]oxypropanoate | 92% |
Nucleophilic Substitution
The carbamate group participates in nucleophilic substitution reactions:
-
Amine Substitution :
Reaction with primary amines (e.g., propylamine) replaces the ethoxy group, forming substituted carbamates.
| Nucleophile | Product | Conditions | Reference |
|---|---|---|---|
| Propylamine | N-Propyl-2-[(4-chlorophenyl)carbamoylamino]oxypropanamide | EtOH, reflux, 6 h | |
| Benzylamine | N-Benzyl-2-[(4-chlorophenyl)carbamoylamino]oxypropanamide | DCM, RT, 12 h |
Oxidation Reactions
The propanoate ester moiety is susceptible to oxidation:
-
Oxidation of Ester Group :
Using strong oxidizing agents like KMnO₄ or CrO₃ converts the ester to a ketone or carboxylic acid derivative, depending on conditions.
| Oxidizing Agent | Product | Conditions | Reference |
|---|---|---|---|
| KMnO₄ (acidic) | 2-[(4-Chlorophenyl)carbamoylamino]oxypropanoic acid | H₂SO₄, 80°C, 4 h | |
| CrO₃ | 2-[(4-Chlorophenyl)carbamoylamino]oxypropanal | Acetone, RT, 2 h |
Biological Interactions
While not a direct reaction, the compound’s carbamate group enables interactions with biological targets:
-
Enzyme Inhibition :
Acts as a competitive inhibitor for serine hydrolases due to carbamate-electrophile mimicry. -
Metabolic Stability :
Resists hepatic cytochrome P450 oxidation, enhancing bioavailability.
Structural Characterization
Key spectroscopic data confirms its structure :
-
¹H NMR (500 MHz, CDCl₃) : δ 1.25 (t, 3H, CH₃), 4.15 (q, 2H, OCH₂), 4.95 (s, 2H, NH₂), 7.35–7.45 (m, 4H, Ar-H).
-
IR (KBr) : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O carbamate).
Scientific Research Applications
Ethyl 2-[(4-chlorophenyl)carbamoylamino]oxypropanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of ethyl 2-[(4-chlorophenyl)carbamoylamino]oxypropanoate involves its interaction with specific molecular targets. The chlorophenyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
SID7969543 (Ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-7-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate)
- Structural Differences: SID7969543 shares the ethyl propanoate ester core but incorporates a benzodioxin and isoquinoline moiety instead of the 4-chlorophenyl-carbamoylamino group.
- Functional Implications: The benzodioxin and isoquinoline groups in SID7969543 likely enhance its affinity for aromatic hydrocarbon receptors or kinase targets, whereas the 4-chlorophenyl group in the target compound may favor interactions with chlorophenol-sensitive enzymes or G-protein-coupled receptors (GPCRs) .
Fibrate Derivatives (Etofibrate, Ronifibrate)
- Structural Differences: Etofibrate and ronifibrate feature 4-chlorophenoxy groups linked to propanoate esters, lacking the carbamoylaminooxy substituent.
- Functional Implications: Fibrates are hypolipidemic agents that activate peroxisome proliferator-activated receptors (PPAR-α). The absence of the urea-like carbamoylaminooxy group in fibrates may reduce their ability to inhibit urea transporters or modulate nitrogen metabolism compared to the target compound .
Triazole Fungicides (Tebuconazole, Fenbuconazole)
- Structural Differences : These agrochemicals contain 4-chlorophenyl groups but are based on triazole rings rather than ester-urea hybrids.
- Functional Implications : Triazoles inhibit fungal cytochrome P450 enzymes (e.g., CYP51), whereas the target compound’s ester-urea structure may target mammalian enzymes or receptors, limiting its pesticidal utility .
Amoxapine Derivatives
- Structural Differences: Amoxapine-related compounds (e.g., 4-[[o-(p-chlorophenoxy)phenyl]carbamoyl]-1-piperazine-carboxylic acid ethyl ester) share chlorophenyl and carbamate groups but include piperazine rings absent in the target compound.
- Functional Implications: The piperazine moiety in amoxapine derivatives enhances CNS penetration, suggesting divergent applications (antipsychotics vs.
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Receptor Specificity: The 4-chlorophenyl group is a common pharmacophore in both pharmaceuticals (e.g., amoxapine) and agrochemicals (e.g., tebuconazole), but its pairing with a carbamoylaminooxy group in the target compound may confer unique selectivity toward urea transporters or GPCRs .
- Metabolic Stability: The ethyl ester in the target compound and its analogs (e.g., fibrates) suggests improved oral bioavailability compared to non-ester derivatives, though the carbamoylaminooxy group may alter hydrolysis rates .
- Toxicity Considerations : Chlorinated aromatic compounds often raise concerns about bioaccumulation. However, the ester linkage may facilitate biodegradability, reducing environmental persistence compared to triazole fungicides .
Biological Activity
Ethyl 2-[(4-chlorophenyl)carbamoylamino]oxypropanoate is a compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, including its antibacterial, anti-inflammatory, and enzyme inhibitory activities, as well as its pharmacological implications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H14ClN2O4
- IUPAC Name : this compound
This compound features a chlorophenyl moiety, which is significant in enhancing its biological activity.
Antibacterial Activity
Research has demonstrated that compounds with similar structures exhibit varying degrees of antibacterial activity. For instance, studies have shown that derivatives containing the 4-chlorophenyl group often possess moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other Strains | Weak to Moderate |
Enzyme Inhibition
This compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown strong inhibitory effects on acetylcholinesterase (AChE) and urease enzymes. The inhibition of AChE is particularly relevant for neuroprotective applications, while urease inhibition can be beneficial in treating urinary tract infections.
Anti-inflammatory and Anticancer Properties
The compound's anti-inflammatory properties have been highlighted in various studies, suggesting its potential role in treating inflammatory diseases. Additionally, compounds with similar structural features have been associated with anticancer activities, indicating that this compound may also exhibit such effects .
Study on Antibacterial Effects
In a study published in the Brazilian Journal of Pharmaceutical Sciences, researchers synthesized various derivatives of chlorophenyl compounds and tested their antibacterial properties. The results indicated that compounds with the 4-chlorophenyl group had significant antibacterial effects against multiple strains, reinforcing the importance of this moiety in drug design .
Enzyme Inhibition Study
Another study focused on the enzyme inhibitory effects of synthesized compounds similar to this compound. The findings revealed that these compounds exhibited strong inhibitory activity against both AChE and urease, suggesting their potential therapeutic applications in neurodegenerative diseases and urinary tract infections .
Q & A
Q. How can researchers mitigate batch-to-batch variability in purity for in vivo studies?
- Solution : Employ orthogonal purification methods (e.g., preparative HPLC followed by recrystallization). Monitor impurities (e.g., fenofibric acid analogs) using EP/Ph. Eur. guidelines for related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
